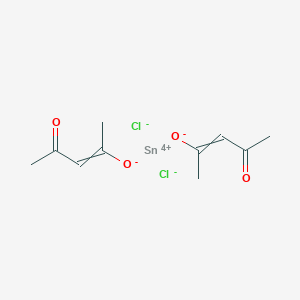
Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride: is a chemical compound with the molecular formula C10H14Cl2O4Sn and a molecular weight of 387.83 g/mol bis(2,4-pentanedionato)tin(IV) dichloride . This compound is characterized by its crystalline form and is typically white to yellow in color . It is sensitive to moisture and reacts slowly with water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tin(4+) bis(4-oxopent-2-en-2-olate) dichloride typically involves the reaction of tin(IV) chloride with acetylacetone in an organic solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C5H8O2→Sn(C5H7O2)2Cl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tin(4+) bis(4-oxopent-2-en-2-olate) dichloride can undergo oxidation reactions, where the tin center is further oxidized.
Reduction: The compound can also be reduced, typically involving the reduction of the tin(IV) center to tin(II).
Substitution: This compound can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used to replace the chloride ligands under appropriate conditions.
Major Products:
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Tin(II) bis(4-oxopent-2-en-2-olate) dichloride.
Substitution: Various substituted tin complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other tin-based compounds.
- Employed in catalysis for various organic reactions.
Biology and Medicine:
- Investigated for potential use in medicinal chemistry due to its coordination properties.
Industry:
- Utilized in the production of materials with specific electronic properties.
- Applied in the field of micro/nanoelectronics as a solution deposition precursor .
Wirkmechanismus
The mechanism of action of tin(4+) bis(4-oxopent-2-en-2-olate) dichloride involves its ability to coordinate with various ligands through its tin center. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the tin center .
Vergleich Mit ähnlichen Verbindungen
- Tin(IV) chloride bis(2,4-pentanedionate)
- Tin(IV) bis(acetylacetonate) dichloride
Comparison:
- Tin(IV) chloride bis(2,4-pentanedionate) and tin(IV) bis(acetylacetonate) dichloride are similar in structure and reactivity to tin(4+) bis(4-oxopent-2-en-2-olate) dichloride.
- The uniqueness of this compound lies in its specific coordination environment and the resulting chemical properties .
Eigenschaften
IUPAC Name |
4-oxopent-2-en-2-olate;tin(4+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMARTPDQMQTRX-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

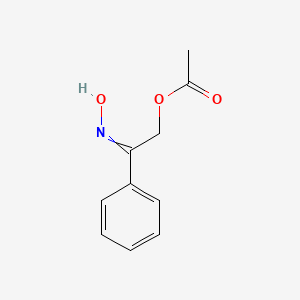
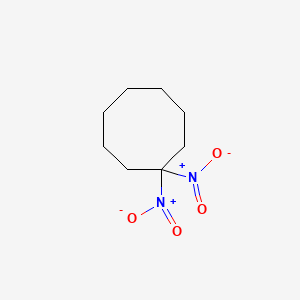
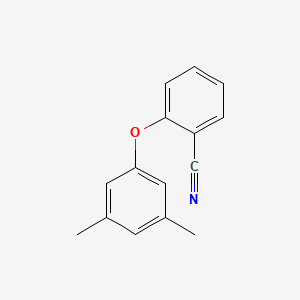
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
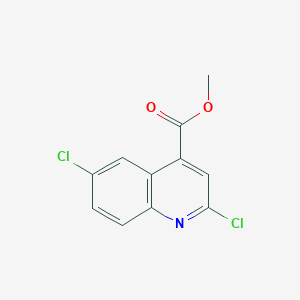
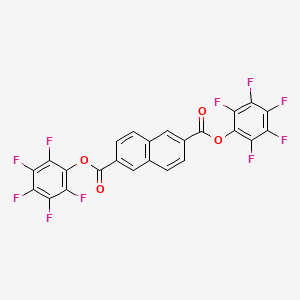
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)

![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)

![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
